Angiotensin I/II (5-8) - 34233-50-6

Angiotensin I/II (5-8)

Catalog Number: EVT-243358
CAS Number: 34233-50-6
Molecular Formula: C₂₆H₃₆N₆O₅
Molecular Weight: 512.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Angiotensin I/II (5-8), also known as His-Pro-Phe, is a tetrapeptide fragment derived from the degradation of Angiotensin II []. This fragment encompasses amino acid residues 5 through 8 of the parent Angiotensin II peptide. While Angiotensin II primarily acts through the Angiotensin II type 1 receptor (AT1R), Angiotensin I/II (5-8) exhibits a much lower affinity for this receptor []. Consequently, its biological role remains less characterized compared to other Angiotensin metabolites.

Mechanism of Action

While the precise mechanism of action for Angiotensin I/II (5-8) remains to be fully elucidated, research suggests it may not exert its effects through the classical Angiotensin II type 1 receptor pathway due to its low affinity for this receptor []. This finding highlights the need for further investigation into its potential interactions with other receptors or signaling molecules.

Applications
  • Marker of Angiotensin Metabolism: Angiotensin I/II (5-8) serves as a potential biomarker for monitoring the metabolism of Angiotensin peptides in various physiological and pathological conditions [, , ]. Alterations in its plasma or tissue levels may provide insights into the activity of enzymes involved in Angiotensin processing, such as Angiotensin-Converting Enzyme (ACE) and aminopeptidases.
  • Investigating Alternative Angiotensin Pathways: The presence of Angiotensin I/II (5-8) in biological samples suggests the existence of alternative pathways for Angiotensin metabolism beyond the classical ACE-dependent pathway []. Studying its formation and regulation could shed light on the complexity of the Renin-Angiotensin System (RAS) and its implications in health and disease.
  • Developing Novel Therapeutic Targets: Although Angiotensin I/II (5-8) itself may not possess direct therapeutic potential due to its low affinity for the AT1R, understanding its role in the RAS network could contribute to the identification of novel therapeutic targets for cardiovascular and renal diseases [, ]. Modulating specific enzymes or receptors involved in its formation or downstream signaling pathways could offer alternative strategies for managing these conditions.

Angiotensin I

Relevance: Angiotensin I is a direct precursor of Angiotensin I/II (5-8) in the renin-angiotensin system (RAS) metabolic pathway. ACE cleaves Angiotensin I, removing the Histidine(9)-Aspartic Acid(10) dipeptide from the C-terminus, ultimately leading to the formation of Angiotensin II and, subsequently, Angiotensin I/II (5-8). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Angiotensin II

Relevance: Angiotensin II is the direct precursor of Angiotensin I/II (5-8) within the RAS metabolic pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Sequential degradation of Angiotensin II by various peptidases, cleaving amino acids from the N-terminus, results in the formation of Angiotensin I/II (5-8).

Angiotensin III (Angiotensin 2-8)

Relevance: Angiotensin III is a metabolite of Angiotensin II within the RAS pathway and is structurally similar to Angiotensin I/II (5-8), sharing the same four C-terminal amino acid residues. [, , , , , ] Furthermore, Angiotensin III can be further degraded to form Angiotensin I/II (5-8).

Angiotensin IV (Angiotensin 3-8)

Relevance: Angiotensin IV represents a further degradation product of Angiotensin II within the RAS pathway and shares three C-terminal amino acid residues with Angiotensin I/II (5-8). [, , ] It further emphasizes the sequential processing of Angiotensin peptides in this system.

Angiotensin (1-7)

Relevance: Although not directly derived from Angiotensin II like Angiotensin I/II (5-8), Angiotensin (1-7) highlights the complexity of the RAS and the existence of counter-regulatory mechanisms within this system. [, , , ]

Angiotensin (3-4) (Val-Tyr)

Relevance: Angiotensin (3-4) is a breakdown product of Angiotensin I and highlights the complex metabolism and potential feedback mechanisms within the RAS, a system where Angiotensin I/II (5-8) also plays a role. [, , , ]

[8-(OMe)tyr]-Angiotensin II

Relevance: This analog of Angiotensin II provides insights into the structure-activity relationship of Angiotensin II and its related peptides, including the metabolically derived Angiotensin I/II (5-8). Modifications at the C-terminus, even beyond the amino acid residues present in Angiotensin I/II (5-8), can still impact the overall activity of these peptides.

[8-tyr]-Angiotensin II

Relevance: As with the previous analog, this modification highlights the importance of the C-terminal region of Angiotensin II and its analogs, including the fragment Angiotensin I/II (5-8), in dictating receptor interactions and biological activity.

[8-ala]-Angiotensin II

Relevance: The substitution in this analog, similar to the previous two, emphasizes the critical role of the C-terminus in Angiotensin II and its fragments, including Angiotensin I/II (5-8), for receptor binding and subsequent downstream effects.

[5-ileu,8-(3-amino-4-phenylbutyric acid)]-Angiotensin II ([8-APB]-Angiotensin II)

Relevance: Although more extensively modified than the previous analogs, [8-APB]-Angiotensin II further demonstrates how alterations in the structure of Angiotensin II, particularly at the C-terminus which forms part of Angiotensin I/II (5-8), can significantly impact its activity and receptor interactions.

[5-ileu,8-(DL-3-amino-3′-phenylisobutyric acid)]-Angiotensin II ([8-APIB]-Angiotensin II)

Relevance: Similar to [8-APB]-Angiotensin II, the modifications in [8-APIB]-Angiotensin II, especially at the C-terminal region relevant to Angiotensin I/II (5-8), highlight the structure-activity relationships within this class of molecules and their potential for diverse pharmacological profiles.

[1-asp(NH2),5-val]-Angiotensin II

Relevance: While this analog has modifications outside the sequence of Angiotensin I/II (5-8), it underscores the importance of even single amino acid changes in influencing the overall activity and receptor binding of Angiotensin II and its related peptides.

[Pro(11), D-Ala(12)]-Angiotensin I

Relevance: This modified Angiotensin I highlights the existence of alternative pathways for the generation of Angiotensin II, a precursor to Angiotensin I/II (5-8). This emphasizes the complexity of the RAS and the potential for multiple enzymatic routes leading to the formation of angiotensin peptides.

β-Pro7Ang III

Relevance: While structurally similar to Angiotensin III and sharing a portion of the Angiotensin I/II (5-8) sequence, β-Pro7Ang III highlights the potential for developing selective ligands for different Angiotensin receptor subtypes. This selectivity has implications for understanding the distinct roles of these receptors in various physiological and pathological processes.

β-Tyr(4) Ang III

Relevance: This analog, along with others featuring β-amino acid substitutions, demonstrates the potential for modifying the Angiotensin III structure to achieve altered receptor selectivity, a concept relevant to understanding potential interactions and functions of related peptides like Angiotensin I/II (5-8).

β-Phe(8) Ang III

Relevance: This analog further contributes to understanding the structure-activity relationship of Angiotensin III and related peptides like Angiotensin I/II (5-8) by highlighting how even single β-amino acid substitutions can dramatically influence receptor interactions and biological activity.

β-Arg(2) Ang III

Relevance: Similar to other β-amino acid-substituted analogs of Angiotensin III, β-Arg(2) Ang III showcases the structural modifications possible within this class of molecules and their potential for altering receptor selectivity and function. This approach can provide valuable insights into the development of novel therapeutics targeting the RAS, a system where Angiotensin I/II (5-8) is found.

β-Val(3) Ang III

Relevance: The modification in this analog, along with other β-amino acid substitutions, further emphasizes the potential for fine-tuning the pharmacological properties of Angiotensin III and related peptides like Angiotensin I/II (5-8) through targeted structural modifications.

β-Ile(5) Ang III

Relevance: Like the other β-amino acid-substituted Angiotensin III analogs, this modification exemplifies the potential for developing selective ligands for different Angiotensin receptor subtypes. Understanding such structure-activity relationships can provide valuable insights into the complex signaling pathways regulated by the RAS and the potential for targeting specific components, such as Angiotensin I/II (5-8), for therapeutic benefit.

Properties

CAS Number

34233-50-6

Product Name

Angiotensin I/II (5-8)

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C₂₆H₃₆N₆O₅

Molecular Weight

512.6 g/mol

InChI

InChI=1S/C26H36N6O5/c1-3-16(2)22(27)24(34)30-19(13-18-14-28-15-29-18)25(35)32-11-7-10-21(32)23(33)31-20(26(36)37)12-17-8-5-4-6-9-17/h4-6,8-9,14-16,19-22H,3,7,10-13,27H2,1-2H3,(H,28,29)(H,30,34)(H,31,33)(H,36,37)/t16-,19-,20-,21-,22-/m0/s1

InChI Key

RXGAHIIILDHXJU-XSXWSVAESA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.